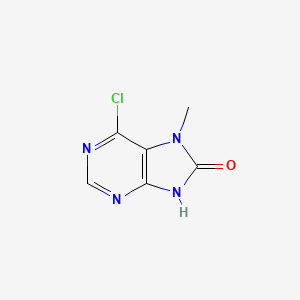

6-Chloro-7-methyl-7H-purin-8(9H)-one

カタログ番号 B2549041

CAS番号:

1226804-17-6

分子量: 184.58

InChIキー: LBJNNYQNAUVPGR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

6-Chloro-7-methyl-7H-purin-8(9H)-one is a chemical compound . It is also known as 6-Chloro-7-methyl-7H-purin-8-ol .

Molecular Structure Analysis

The molecular structure of 6-Chloro-7-methyl-7H-purin-8(9H)-one is not explicitly mentioned in the search results .Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-7-methyl-7H-purin-8(9H)-one are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-7-methyl-7H-purin-8(9H)-one are not explicitly mentioned in the search results .科学的研究の応用

- 6-Chloro-7-methyl-7H-purin-8(9H)-one exhibits antiviral properties. Researchers have investigated its potential as an antiviral agent against RNA viruses, including influenza and hepatitis C. By inhibiting viral replication, it could contribute to the development of novel antiviral therapies .

- Inflammation plays a crucial role in various diseases. Studies suggest that this compound may modulate inflammatory pathways. Researchers explore its potential as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Purine derivatives often intersect with cancer research due to their impact on cell proliferation. 6-Chloro-7-methyl-7H-purin-8(9H)-one might inhibit cancer cell growth by affecting purine metabolism. Investigating its role in specific cancer types (e.g., leukemia, breast cancer) is an active area of study .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and inflammation. This compound’s antioxidant properties make it a candidate for neuroprotection. Researchers explore its effects on neuronal health and potential therapeutic applications .

- Enzymes are essential for various cellular processes. 6-Chloro-7-methyl-7H-purin-8(9H)-one may act as an enzyme inhibitor, affecting pathways like DNA replication or protein synthesis. Understanding its selectivity and mechanism of action is critical for drug development .

- PDT is a cancer treatment that uses light-activated compounds. Some purine derivatives, including this one, can generate reactive oxygen species upon exposure to light. Researchers investigate its potential in PDT for localized tumor destruction .

Antiviral Activity

Anti-Inflammatory Effects

Cancer Research

Neuroprotection

Enzyme Inhibition

Photodynamic Therapy (PDT)

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-chloro-7-methyl-9H-purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-3-4(7)8-2-9-5(3)10-6(11)12/h2H,1H3,(H,8,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJNNYQNAUVPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Add 6-chloro-N5-methyl-pyrimidine-4,5-diamine (0.41 g, 0.0025 mol) to THF (12.3 mL). Cool to 0° C., add TEA (0.51 g; 0.005 mol), triphosgene (0.92 g; 0.0031 mol) and stir at RT for 1 h. Quench with water and extract with EA. Evaporate the organic layer to give the title compound (0.2 g; 42%).

[Compound]

Name

TEA

Quantity

0.51 g

Type

reactant

Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)

![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)

![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2548979.png)